2-Acetoxy-2',4'-difluoroacetophenone
Overview
Description
2-Acetoxy-2',4'-difluoroacetophenone, also known as this compound, is a useful research compound. Its molecular formula is C10H8F2O3 and its molecular weight is 214.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Paeonol Derivatives and Pharmacological Activities
Paeonol and its derivatives, including compounds structurally related to acetophenones, have shown a wide range of pharmacological activities. These activities include antibacterial, anti-inflammatory, antipyretic analgesic, and antioxidant effects. The modification of paeonol's structure, which is an acetophenone derivative itself, highlights the potential for chemical derivatives like 2-Acetoxy-2',4'-difluoroacetophenone to have significant applications in pharmacological research (Wang et al., 2020).
Treatment of Wastewater
The treatment and reclaiming of wastewater, especially from industries such as pesticides, is crucial for environmental protection. While not directly mentioning this compound, studies on the removal of toxic pollutants from industrial wastewater underscore the importance of research on chemical compounds that can either serve as contaminants or as part of remediation solutions (Goodwin et al., 2018).
Acetoin Production and Its Importance
Research on acetoin, a volatile compound used across various industries, shows the significance of understanding and improving the biosynthesis and chemical synthesis of such compounds. Acetoin's production processes, which involve chemical compounds including acetophenones, are crucial for developing sustainable and efficient production methods. This research can provide a template for exploring the synthesis and applications of this compound in similar contexts (Xiao & Lu, 2014).
Environmental Impact of Herbicides
The environmental fate and impact of herbicides, including those chemically related to acetophenones, are critical areas of research. Understanding how such compounds behave in agricultural settings and their potential for biodegradation by microorganisms offers insights into managing and mitigating their environmental effects. This area of research might be relevant for assessing the environmental implications of this compound usage (Magnoli et al., 2020).
Properties
IUPAC Name |
[2-(2,4-difluorophenyl)-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c1-6(13)15-5-10(14)8-3-2-7(11)4-9(8)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCYQJABZIZEAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570492 | |
Record name | 2-(2,4-Difluorophenyl)-2-oxoethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122263-03-0 | |
Record name | 2-(2,4-Difluorophenyl)-2-oxoethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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